4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound is a pyrrol-2-one derivative characterized by a furan-2-carbonyl group at position 4, a hydroxyl group at position 3, a 4-methoxyphenyl substituent at position 5, and a pyridin-2-yl group at position 1. Pyrrol-2-ones are heterocyclic frameworks known for their diverse biological activities, including enzyme inhibition and anticancer properties . The furan and pyridine moieties in this compound likely enhance its electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-pyridin-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-27-14-9-7-13(8-10-14)18-17(19(24)15-5-4-12-28-15)20(25)21(26)23(18)16-6-2-3-11-22-16/h2-12,18,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGVTJXHLMHAEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=N3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally similar pyrrol-2-one derivatives, focusing on substituent effects and biological activity.
Key Structural Variations
Thiophene-2-carbonyl (e.g., F3226-1198, F3226-1197): Replaces furan with thiophene, increasing lipophilicity and altering electronic properties .
Substituent at Position 1: Pyridin-2-yl (target compound): Provides a hydrogen-bond acceptor via the nitrogen atom, enhancing target binding. 4,5-Dimethylthiazol-2-yl (e.g., F3226-1198): Adds steric bulk, possibly reducing membrane permeability .
Substituent at Position 5 :
- 4-Methoxyphenyl (target compound): The methoxy group donates electron density, stabilizing the aromatic ring.
- 4-Nitrophenyl (e.g., ): Introduces strong electron-withdrawing effects, altering reactivity .
- 3-Methoxyphenyl (e.g., compounds 36–39 in ): Modifies steric and electronic profiles, affecting binding affinity .
Discussion of Key Findings
- Acyl Group Influence : Thiophene- and benzoyl-substituted analogs (e.g., F3226-1198, STOCK3S-92907) exhibit varying inhibitory potencies, with thiophene derivatives showing superior activity (IC50 = 2.6 μM) compared to benzoyl analogs (IC50 = 21.8 μM) . The target compound’s furan-2-carbonyl group may balance lipophilicity and electronic effects, though biological data are needed for confirmation.
- N-1 Substituent Effects : Pyridin-2-yl (target) and 3-pyridinylmethyl () groups introduce hydrogen-bonding capacity, which is critical for target engagement. Bulkier substituents (e.g., tetrahydrofuran-2-ylmethyl in ) may hinder binding .
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